molecular formula C8H7F3O2 B3109623 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol CAS No. 174265-02-2

2-(Hydroxymethyl)-4-(trifluoromethyl)phenol

Cat. No. B3109623
Key on ui cas rn: 174265-02-2
M. Wt: 192.13 g/mol
InChI Key: BZNXQEYFQIMNTN-UHFFFAOYSA-N
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Patent
US05587392

Procedure details

To the solution of 2-methoxymethoxy-5-(trifluoromethyl)benzyl alcohol (3.15 g) from Example 60 in methanol (20 ml) was added 10% H2SO4 (5 ml) for reflux under heating for 1 hour. The solvent was removed under reduced pressure. To the residue was added water, the aqueous layer was extracted with ether. The ether layer was washed with water and saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, to give the title compound (2.5 g; 98%).
Name
2-methoxymethoxy-5-(trifluoromethyl)benzyl alcohol
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:6]=1[CH2:7][OH:8].OS(O)(=O)=O>CO>[OH:8][CH2:7][C:6]1[CH:9]=[C:10]([C:13]([F:15])([F:16])[F:14])[CH:11]=[CH:12][C:5]=1[OH:4]

Inputs

Step One
Name
2-methoxymethoxy-5-(trifluoromethyl)benzyl alcohol
Quantity
3.15 g
Type
reactant
Smiles
COCOC1=C(CO)C=C(C=C1)C(F)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for reflux
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
The ether layer was washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C=CC(=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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